2-Amino-4-methyl-3-nitropyridine
Overview
Description
2-Amino-4-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position
Mechanism of Action
Target of Action
2-Amino-4-methyl-3-nitropyridine is a highly substituted pyridine derivative It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that this compound can undergo biotransformation by certain microorganisms, such asCunninghamella elegans . This process results in the formation of new compounds, indicating that this compound may interact with its targets by donating or accepting functional groups .
Biochemical Pathways
It’s known that this compound can be transformed into 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and this compound-1-oxide . This suggests that it may influence pathways related to hydroxylation and oxidation .
Pharmacokinetics
It’s known that the compound can undergo microbial transformation , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The transformation of this compound into new compounds suggests that it may have a significant impact on cellular biochemistry .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the biotransformation of this compound by Cunninghamella elegans was found to be inhibited by sulfate ion . This suggests that the presence of certain ions in the environment can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Amino-4-methyl-3-nitropyridine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and this compound-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methyl-3-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-4-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
2-Amino-4-methyl-3-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Similar structure but lacks the methyl group at the 4-position.
2-Amino-5-nitropyridine: Similar structure but has the nitro group at the 5-position instead of the 3-position.
Properties
IUPAC Name |
4-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMZGACFMXZAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287771 | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-86-5 | |
Record name | 6635-86-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of synthesizing 7-aminopyrazolo[3,4-c]pyridine from 2-amino-4-methyl-3-nitropyridine?
A1: 7-aminopyrazolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological activities, making them valuable targets for drug discovery. [] Therefore, developing an efficient synthetic route using this compound as a starting material could facilitate the preparation of novel compounds with potential therapeutic applications.
Q2: What unexpected product can form during the synthesis of 7-aminopyrazolo[3,4-c]pyridine from this compound, and what does this reveal about the reaction?
A2: During the synthesis of 7-aminopyrazolo[3,4-c]pyridine, 7-methylimidazolo[4,5-b]pyridin-2-one can form unexpectedly. [] This suggests that the reaction conditions can influence the cyclization pathway and lead to the formation of alternative heterocyclic structures. Understanding these side reactions is crucial for optimizing the synthesis of the desired product.
Q3: How do microorganisms interact with this compound?
A3: While specific details about the interactions are not provided in the abstract, research has investigated the microbial transformation of this compound. [] This suggests that certain microorganisms possess enzymes capable of modifying this compound, potentially leading to the formation of novel metabolites or degradation products. Further investigation into the specific enzymes and metabolic pathways involved could provide valuable insights into the biotransformation of nitroaromatic compounds.
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